molecular formula C10H13FN2 B1492004 2-(3-(Fluoromethyl)azetidin-1-yl)aniline CAS No. 2091616-35-0

2-(3-(Fluoromethyl)azetidin-1-yl)aniline

Cat. No. B1492004
CAS RN: 2091616-35-0
M. Wt: 180.22 g/mol
InChI Key: DKALUWYRMLDIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Methods of making 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, an intermediate useful for the synthesis of estrogen receptor modulating compounds, are described . More details about the synthesis process can be found in the referenced patent .


Molecular Structure Analysis

The molecular formula of 2-(3-(Fluoromethyl)azetidin-1-yl)aniline is C10H13FN2. It has a molecular weight of 180.22 g/mol.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of various azetidinone derivatives, highlighting their significant antimicrobial potential. For example, the synthesis of azetidinones and thiazolidinones, incorporating 3-chloro and 4-fluoro aniline derivatives, has been shown to exhibit notable activity against bacteria and fungi, suggesting their utility in combating resistant microbial strains. These compounds, characterized by their structural novelty and effectiveness, represent a promising avenue for the development of new antimicrobial agents (Güner et al., 2000).

Anti-Inflammatory Activity

Another application of azetidinone derivatives is in the field of anti-inflammatory research. The synthesis of novel 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones and their exploration for anti-inflammatory activity have been documented. This study presents a new pathway for the creation of anti-inflammatory agents, showcasing the versatility of azetidinone derivatives in therapeutic applications (Sharma et al., 2013).

Anticonvulsant Agents

Additionally, the development of azetidinone derivatives as potential anticonvulsant agents represents a significant area of interest. The synthesis of novel quinazolin-4(3H)-onyl azetidinones and their evaluation for anticonvulsant activity have yielded promising results, indicating the potential of these compounds in the treatment of seizure disorders. This highlights the potential of azetidinone derivatives in addressing neurological conditions and expanding the therapeutic options for epilepsy (Singh, 2017).

properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-5-8-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKALUWYRMLDIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Fluoromethyl)azetidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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